molecular formula C17H21N5O2 B2815603 N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393844-78-5

N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2815603
CAS No.: 393844-78-5
M. Wt: 327.388
InChI Key: QXFQVAZXSVGOPJ-UHFFFAOYSA-N
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Description

N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a phenyl ring and substituted with N,N-bis(2-methoxyethyl) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.

    Phenyl Substitution: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazolo[3,4-d]pyrimidine in the presence of a palladium catalyst.

    N,N-bis(2-methoxyethyl) Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially converting it to a dihydro derivative.

    Substitution: The phenyl ring and the pyrazolo[3,4-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols are used under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules opens avenues for research in enzyme inhibition and receptor binding studies.

Medicine

In medicinal chemistry, derivatives of pyrazolo[3,4-d]pyrimidines are investigated for their anti-inflammatory, anticancer, and antiviral properties. This compound, in particular, is studied for its potential therapeutic applications in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the N,N-bis(2-methoxyethyl) groups, making it less soluble and potentially less bioactive.

    N,N-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with different substituents, leading to variations in reactivity and biological activity.

    N,N-bis(2-ethoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar but with ethoxyethyl groups, which may alter its physical and chemical properties.

Uniqueness

N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct solubility, reactivity, and biological activity compared to its analogs. The presence of methoxyethyl groups enhances its solubility in polar solvents and may improve its bioavailability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-23-10-8-21(9-11-24-2)16-15-12-20-22(17(15)19-13-18-16)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFQVAZXSVGOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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